Hexachloroantimony(1-);tris(4-bromophenyl)azanium
Overview
Description
Tris(4-bromophenyl)aminium hexachloroantimonate is an organic compound with the formula [(4-BrC6H4)3N]SbCl6. Commonly known as magic blue, it is the hexachloroantimonate salt of an amine radical cation. This compound is a blue solid that reacts with many solvents but is soluble in acetonitrile. It is a popular oxidizing agent in organic and organometallic chemistry, with a reduction potential of 0.67 V versus ferrocene/ferrocenium in acetonitrile solution .
Preparation Methods
Tris(4-bromophenyl)aminium hexachloroantimonate can be synthesized through the oxidation of tris(4-bromophenyl)amine with antimony pentachloride in the presence of a suitable solvent such as acetonitrile. The reaction typically involves stirring the reactants at room temperature until the formation of the blue solid is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tris(4-bromophenyl)aminium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidant for the chemical doping of conjugated polymers.
Substitution: It can be used as a catalyst for the deprotection of tert-butyldimethylsilyl and tetrahydropyranyl ethers.
Coupling Reactions: It mediates intermolecular C(sp2)-C(sp3) free radical coupling reactions.
Common reagents and conditions used in these reactions include antimony pentachloride, acetonitrile, and various organic substrates. Major products formed from these reactions include doped polymers and deprotected organic compounds.
Scientific Research Applications
Tris(4-bromophenyl)aminium hexachloroantimonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tris(4-bromophenyl)aminium hexachloroantimonate exerts its effects involves the initial single-electron oxidation of the substrate enolate, followed by regiospecific addition of the resulting electrophilic radical to the target molecule . This process facilitates the formation of new carbon-carbon bonds and the synthesis of complex organic structures.
Comparison with Similar Compounds
Tris(4-bromophenyl)aminium hexachloroantimonate is unique due to its strong oxidizing properties and its ability to mediate a wide range of chemical reactions. Similar compounds include:
Tris(2,4-dibromophenyl)aminium hexachloroantimonate: (magic green), which has similar oxidizing properties but different reactivity due to the presence of additional bromine atoms.
Triphenylamine: The parent compound of tris(4-bromophenyl)aminium hexachloroantimonate, which lacks the bromine substituents and has different chemical properties.
These comparisons highlight the unique reactivity and versatility of tris(4-bromophenyl)aminium hexachloroantimonate in various chemical applications.
Properties
IUPAC Name |
hexachloroantimony(1-);tris(4-bromophenyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIYPVGDLIKBB-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br3Cl6NSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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